3-Cloro-2-(clorometil)piridina

Descripción general

Descripción

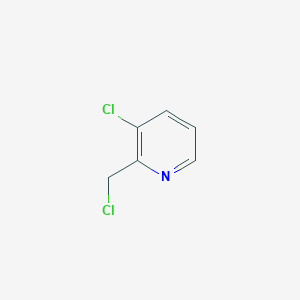

3-Chloro-2-(chloromethyl)pyridine is an organohalide compound with the molecular formula C(_6)H(_5)Cl(_2)N It consists of a pyridine ring substituted with a chloromethyl group at the second position and a chlorine atom at the third position

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

3-Chloro-2-(chloromethyl)pyridine serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive chloromethyl group, which can participate in nucleophilic substitution reactions.

Table 1: Synthesis Applications

| Application Type | Example Compounds | Notes |

|---|---|---|

| Pharmaceuticals | Antihistamines, anti-inflammatories | Used as an intermediate for drug synthesis |

| Agrochemicals | Herbicides | Key precursor in herbicide development |

| Specialty Chemicals | Various organics | Acts as a reagent in organic synthesis |

Biological Research

Study of Enzyme Mechanisms

The compound is employed in biological research to investigate enzyme mechanisms. Its structure allows it to act as a precursor for synthesizing enzyme inhibitors, which can help elucidate biochemical pathways.

Case Study: Enzyme Inhibition

In a study examining the inhibition of specific enzymes, 3-Chloro-2-(chloromethyl)pyridine was used to synthesize inhibitors that demonstrated significant activity against target enzymes. The findings highlighted its potential in drug discovery and development.

Medicinal Chemistry

Pharmaceutical Development

3-Chloro-2-(chloromethyl)pyridine is crucial in the pharmaceutical industry for developing various therapeutic agents. Its derivatives have been explored for their potential as anti-cancer agents and other therapeutic compounds.

Table 2: Medicinal Applications

| Therapeutic Area | Example Uses | Research Findings |

|---|---|---|

| Oncology | Anti-cancer drugs | Demonstrated efficacy in preclinical models |

| Anti-inflammatory | Drug intermediates | Potential for reducing inflammation |

| Antimicrobial | Synthesis of antibacterial agents | Effective against certain bacterial strains |

Industrial Applications

Production of Specialty Chemicals

In industry, 3-Chloro-2-(chloromethyl)pyridine is utilized for producing specialty chemicals. Its unique properties make it suitable for various applications, including the synthesis of dyes and pigments.

Reagent in Organic Synthesis

The compound acts as a reagent in several organic synthesis reactions, facilitating the formation of complex structures through electrophilic aromatic substitution and other mechanisms.

Mecanismo De Acción

Target of Action

3-Chloro-2-(chloromethyl)pyridine is a type of alkylating agent . Alkylating agents are a group of compounds that are primarily used in cancer treatment due to their ability to interfere with the DNA of cancer cells, preventing them from dividing and growing.

Mode of Action

As an alkylating agent, 3-Chloro-2-(chloromethyl)pyridine works by binding to DNA, causing cross-linking of the DNA strands. Cross-linking prevents DNA from separating, which is a necessary step for DNA replication and RNA transcription. As a result, the cell’s function is disrupted, leading to cell death .

Biochemical Pathways

By causing DNA cross-linking, these agents can disrupt the normal function of these pathways, leading to cell death .

Pharmacokinetics

The metabolism and excretion of 3-Chloro-2-(chloromethyl)pyridine would likely involve enzymatic reactions and renal excretion, respectively .

Result of Action

The primary result of the action of 3-Chloro-2-(chloromethyl)pyridine is the disruption of DNA replication and RNA transcription, leading to cell death . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Action Environment

The action of 3-Chloro-2-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution in the body. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .

Análisis Bioquímico

Biochemical Properties

It is known that it is an alkylating agent , which suggests that it could potentially interact with various biomolecules such as enzymes and proteins through alkylation, leading to changes in their function or activity

Cellular Effects

As an alkylating agent , it could potentially influence cell function by modifying cellular proteins and enzymes This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an alkylating agent , it is likely to exert its effects at the molecular level through the alkylation of biomolecules This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)pyridine typically involves the chlorination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl(_3)). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of 3-Chloro-2-(chloromethyl)pyridine often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the chlorination of 2-methylpyridine using chlorine gas, with careful monitoring of temperature and pressure to optimize the reaction efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN(_3)), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.

Oxidation: Hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used for reduction reactions.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Methylpyridines or other reduced derivatives.

Comparación Con Compuestos Similares

2-Chloromethylpyridine: Similar structure but with the chloromethyl group at the second position.

4-Chloromethylpyridine: Chloromethyl group at the fourth position.

3-Chloropyridine: Lacks the chloromethyl group, only has a chlorine atom at the third position.

Comparison: 3-Chloro-2-(chloromethyl)pyridine is unique due to the presence of both a chloromethyl group and a chlorine atom on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis compared to its isomers. This dual functionality allows for more diverse chemical transformations and applications in various fields.

Actividad Biológica

3-Chloro-2-(chloromethyl)pyridine is a chlorinated pyridine derivative that has garnered attention for its biological activities, particularly in the fields of agriculture and pharmacology. This compound exhibits a range of biological effects, including insecticidal, fungicidal, and potential carcinogenic properties. This article synthesizes various research findings on the biological activity of 3-chloro-2-(chloromethyl)pyridine, highlighting its synthesis, bioactivity, and implications in health and disease.

Chemical Structure

The chemical structure of 3-chloro-2-(chloromethyl)pyridine can be represented as follows:

Its structure features a pyridine ring with two chlorine substituents, which significantly influence its reactivity and biological properties.

Synthesis

3-Chloro-2-(chloromethyl)pyridine can be synthesized through various methods, often involving chlorination reactions on pyridine derivatives. For instance, a common synthetic route involves the reaction of 2-(chloromethyl)pyridine with chlorine gas under controlled conditions to introduce the second chlorine atom at the 3-position.

Insecticidal and Fungicidal Properties

Research indicates that derivatives of chlorinated pyridines, including 3-chloro-2-(chloromethyl)pyridine, exhibit moderate insecticidal and fungicidal activities. A study reported that compounds related to this structure demonstrated effectiveness against several pest species, suggesting potential applications in agricultural pest management .

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| 3-Chloro-2-(chloromethyl)pyridine | Insecticidal | Moderate |

| 3-Chloro-2-(chloromethyl)pyridine | Fungicidal | Moderate |

Carcinogenic Potential

The carcinogenic potential of 3-chloro-2-(chloromethyl)pyridine has been evaluated in animal studies. A significant bioassay conducted by the National Toxicology Program (NTP) assessed the carcinogenicity of related compounds. The study found no significant increase in tumor incidence among treated rats and mice; however, there was a noted trend towards subcutaneous fibromas in male rats at higher dosages . This suggests that while the compound may not be overtly carcinogenic at lower doses, there is a potential risk associated with prolonged exposure.

Case Study 1: Insecticidal Activity

In a series of bioassays evaluating insecticidal properties, 3-chloro-2-(chloromethyl)pyridine was tested against common agricultural pests. Results indicated that at concentrations ranging from 50 to 200 ppm, the compound exhibited significant mortality rates among target insect populations within 48 hours of exposure. This efficacy highlights its potential as a pesticide alternative.

Case Study 2: Carcinogenicity Assessment

A comprehensive study on the carcinogenicity of chlorinated pyridines utilized genetically modified mice alongside traditional rodent models. The results indicated that while there were no significant tumor formations linked directly to 3-chloro-2-(chloromethyl)pyridine, the presence of fibromas in high-dose groups warrants further investigation into long-term exposure effects .

Propiedades

IUPAC Name |

3-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCTFZHUCINGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561209 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-53-1 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.